molecular formula C6H11NO B042738 5,5-Dimethyl-1-pyrroline N-oxide CAS No. 3317-61-1

5,5-Dimethyl-1-pyrroline N-oxide

Cat. No. B042738
CAS RN: 3317-61-1
M. Wt: 113.16 g/mol
InChI Key: VCUVETGKTILCLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMPO can be synthesized through a two-step process, starting with the reaction of specific precursors followed by further chemical modifications. For instance, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide, a related compound, is synthesized from 2-nitropropane analogs, highlighting a general approach to synthesizing DMPO analogs through straightforward reactions without the need for specialized equipment (Leinisch et al., 2011).

Molecular Structure Analysis

The molecular structure of DMPO and its derivatives is crucial for their reactivity and spin-trapping capabilities. For instance, the [3+2] cycloaddition reaction of DMPO with 2-cyclopentenone has been thoroughly analyzed, revealing insights into its molecular electron density and the factors influencing its regio- and stereoselectivity (Soleymani & Kazemi Chegeni, 2019).

Chemical Reactions and Properties

DMPO is involved in various chemical reactions, including cycloaddition and reactions with radicals. The superoxide radical anion adduct of DMPO has been studied, shedding light on the thermodynamics and kinetics of its unimolecular decomposition, which is crucial for understanding its behavior in spin-trapping applications (Villamena, 2009).

Physical Properties Analysis

The physical properties of DMPO, such as stability and reactivity under various conditions, are essential for its application in spin trapping. For example, the stability of DMPO as a spin-trap in Fenton reaction-based processes has been thoroughly investigated, providing guidelines for its effective use in quantifying hydroxyl radicals (Fontmorin et al., 2016).

Chemical Properties Analysis

The chemical behavior of DMPO, particularly in response to radicals, is a cornerstone of its utility in spin-trapping studies. Investigations into its reactions with superoxide and hydroxyl radicals have elucidated the factors affecting its spin-trapping efficiency and the stability of the resulting spin adducts (Buettner & Oberley, 1978).

Scientific Research Applications

  • DMPO is used in biological applications involving electron paramagnetic resonance (EPR) spin trapping, with detailed procedures for its synthesis and purification detailed by Janzen et al. (1989) in "Chemico-biological interactions" (Janzen et al., 1989).

  • It has shown significant activity in the murine P388 lymphocytic leukemia model, outperforming indicine N-oxide, as reported by Anderson and Milowsky (1987) in "Journal of medicinal chemistry" (Anderson & Milowsky, 1987).

  • DMPO has been observed to oxidize in certain systems, rather than trapping primary free radicals, as discussed by Floyd and Soong (1977) in "Biochemical and biophysical research communications" (Floyd & Soong, 1977).

  • It can initiate oxygen consumption and quench singlet oxygen phosphorescence, as explored by Bilski et al. (1996) in the "Journal of the American Chemical Society" (Bilski et al., 1996).

  • DMPO has been used in a safer and more efficient method for 14C-labeling, as demonstrated by Le et al. (2000) in "Journal of Labelled Compounds and Radiopharmaceuticals" (Le et al., 2000).

  • The study by Frejaville et al. (1995) in "Journal of medicinal chemistry" introduced DEPMPO, a new spin trap similar to DMPO, with a more persistent superoxide spin adduct, useful in studying superoxide production in biological environments (Frejaville et al., 1995).

  • Golubev et al. (2010) in the "Russian Chemical Bulletin" synthesized new functionalized 5,5-dimethyl-1-pyrroline 1-oxides, finding that oxime 2a was the most effective radical trap for short-lived radicals (Golubev et al., 2010).

  • DMPO's stability in aqueous solutions was questioned by Buettner and Oberley (1978) in "Biochemical and biophysical research communications", highlighting the importance of considering reaction products and time course in experiments (Buettner & Oberley, 1978).

Safety And Hazards

DMPO is light sensitive, hygroscopic, and heat sensitive . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling DMPO .

Future Directions

DMPO has been used to study radicals formed by enzymatic acetaldehyde oxidation . It has also been used in the detection of superoxide during the reperfusion of ischemic isolated rat hearts . These studies suggest potential future directions for the use of DMPO in biological and medical research.

properties

IUPAC Name

2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUVETGKTILCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186826
Record name DMPO
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS]
Record name 5,5-Dimethyl-1-pyrroline-1-oxide
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Product Name

5,5-Dimethyl-1-pyrroline N-oxide

CAS RN

3317-61-1
Record name 5,5-Dimethyl-1-pyrroline N-oxide
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Record name DMPO
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Record name 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide
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Record name 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE
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Synthesis routes and methods

Procedure details

The nitrone 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) was successfully synthesized and characterized. Spin trapping by AMPO of hydroxyl, superoxide, C-centered, sulfite, and tert-butoxyl radicals has been demonstrated for the first time by electron paramagnetic resonance (EPR) spectroscopy. Resulting spin adducts for each of these radicals gave unique spectral profiles. Rate of superoxide radical trapping was obtained by competitive trapping by AMPO versus DEPMPO and gave kAMPO=38 M−1 s−1 (based on kDEPMPO=58 M−1 s−1) comparable to that of EMPO kEMPO=44 M−1 s−1. The half-life of AMPO-O2 adduct is about t1/2˜10 minutes similar to that observed from EMPO but significantly shorter than that of DEPMPO-O2 adduct t1/2˜16 minutes. Theoretical analyses using density functional theory calculations at the B3LYP/6-31=G**/B3LYP6-31G* level were performed on AMPO and its corresponding suproxide product. Calculations predicted the presence of intramolecular H-bonding in both AMPO and its superoxide adduct, and these interactions were further confirmed by an X-ray structure (in the case of AMPO) of a novel and the amido nitrone compound 2-amino-5-carbamoyl-5-methyl-1-pyrroline N-oxide (NH2-AMPO). The thermodynamic quantities for superoxide radical trapping by various nitrones have been found to predict favorable formation of certain isomers. The measured partition coefficient in an n-octanol/buffer system of AMPO gave a comparable value to those of DMPO and DEPMPO. This study demonstrates the suitability of AMPO nitrone as spin trap to study radical production in aqueous systems.
[Compound]
Name
nitrones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DEPMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amido nitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-1-pyrroline N-oxide
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
24,000
Citations
P Bilski, K Reszka, M Bilska… - Journal of the American …, 1996 - ACS Publications
The spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is frequently used to identify free radicals that are generated photochemically using dyes as photosensitizers. When oxygen is …
Number of citations: 216 pubs.acs.org
JL Clément, N Ferré, D Siri, H Karoui… - The Journal of …, 2005 - ACS Publications
Spin trapping consists of using a nitrone or a nitroso compound to “trap” an unstable free radical as a long-lived nitroxide that can be characterized by electron paramagnetic resonance (…
Number of citations: 132 pubs.acs.org
JM Fontmorin, RCB Castillo, WZ Tang, M Sillanpää - Water research, 2016 - Elsevier
Fenton reaction was used to produce hydroxyl radicals under conditions similar to AOPs with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap agent in electron paramagnetic …
Number of citations: 224 www.sciencedirect.com
RP Mason - Free Radical Biology and Medicine, 2004 - Elsevier
The detection of protein free radicals using the specific free radical reactivity of nitrone spin traps in conjunction with nitrone–antibody sensitivity and specificity greatly expands the utility …
Number of citations: 187 www.sciencedirect.com
CF Chignell, AG Motten, RH Sik… - Photochemistry and …, 1994 - Wiley Online Library
The photochemistry of 5,5‐dimethyl‐l‐pyrroline N‐oxide (DMPO) has been studied in benzene, cyclohexane and aqueous buffer solutions (pH 7.4) by means of electron paramagnetic …
Number of citations: 70 onlinelibrary.wiley.com
FA Villamena, EJ Locigno, A Rockenbauer… - The Journal of …, 2006 - ACS Publications
The carbon dioxide radical anion (CO 2 •- ) is known to be generated in vivo through various chemical and biochemical pathways. Electron paramagnetic resonance (EPR) spin …
Number of citations: 93 pubs.acs.org
PL Zamora, FA Villamena - The Journal of Physical Chemistry A, 2012 - ACS Publications
Radical forms of sulfur dioxide (SO 2 ), sulfite (SO 3 2– ), sulfate (SO 4 2– ), and their conjugate acids are known to be generated in vivo through various chemical and biochemical …
Number of citations: 150 pubs.acs.org
GS Timmins, KJ Liu, EJH Bechara, Y Kotake… - Free Radical Biology …, 1999 - Elsevier
To spin trap hydroxyl radical (HO) with in vivo detection of the resultant radical adducts, the use of two spin traps, 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and 5-diethoxyphosphoryl-5-…
Number of citations: 269 www.sciencedirect.com
PM Hanna, W Chamulitrat, RP Mason - Archives of biochemistry and …, 1992 - Elsevier
The formation of the 5,5-dimethyl-1-pyrroline N-oxide ( DMPO . OH ) adduct of the spin trap DMPO has been reported to occur through nucleophilic addition of water in the presence of …
Number of citations: 130 www.sciencedirect.com
K Makino, A Hagi, H Ide, A Murakami… - Canadian Journal of …, 1992 - cdnsciencepub.com
To assign unidentified ESR signals obtained in a Fenton system with a spin trap, 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), fundamental reactions of DMPO have been thoroughly …
Number of citations: 80 cdnsciencepub.com

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